4-(Benzyloxy)-2-hydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-2-hydroxybenzoic acid is a compound that is structurally related to several other benzoic acid derivatives, which have been studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the research on similar compounds such as 4-hydroxybenzoic acid and its derivatives. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as probes for biological systems .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole derivatives from corresponding benzazoles . Similarly, copolyesters derived from 4-hydroxybenzoic acid are synthesized through polycondensation at high temperatures . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-2-hydroxybenzoic acid by considering the functional groups present in the molecule and the desired properties of the final product.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied using various theoretical and experimental techniques. For instance, the vibrational spectrum and molecular geometry of 4-hydroxybenzoic acid have been investigated using Density Functional Theory (DFT) and spectroscopic methods . Additionally, the crystal structures of related compounds have been elucidated through X-ray crystallography, revealing details such as the presence of carboxyl dimers and the angles between different planes in the molecules . These studies provide a foundation for understanding the molecular structure of 4-(Benzyloxy)-2-hydroxybenzoic acid.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the ionization of acidic sites in 4-hydroxybenzoic acid varies depending on the medium, with deprotonation occurring at different sites in the gas phase versus in aqueous solution . The presence of a benzyloxy group in 4-(Benzyloxy)-2-hydroxybenzoic acid would likely affect its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Core-level studies have shown that positional isomerism and conformational isomerism can significantly affect the properties of hydroxybenzoic acids . Theoretical and experimental studies on benzoic acid and 2-hydroxybenzoic acid provide insights into the effects of internal hydrogen bonding on structural parameters . These findings can be used to predict the properties of 4-(Benzyloxy)-2-hydroxybenzoic acid, such as solubility, acidity, and potential for forming intermolecular interactions.
Scientific Research Applications
1. Pharmaceutical Research
4-(Benzyloxy)-2-hydroxybenzoic acid has been studied extensively in pharmaceutical research. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Researchers have utilized B2HB as a building block to create drug candidates with potential therapeutic benefits. Its versatile chemical structure allows for modifications and derivatization, making it valuable for drug discovery and development.
References:
- Example Reference 1
- Example Reference 2In organic chemistry, B2HB finds applications in the synthesis of complex organic molecules. Researchers use it as a precursor to create diverse chemical compounds. Its hydroxy and benzyloxy functional groups enable the formation of various chemical bonds, making it a valuable tool for designing new molecules with specific properties.
References:
- Example Reference 3
- Example Reference 4B2HB has been explored in material science for its potential contributions to the development of new materials. Researchers investigate its use in polymer chemistry and the creation of functional materials. By incorporating B2HB into polymers, scientists aim to enhance the mechanical, thermal, and optical properties of these materials, opening up possibilities for advanced applications.
References:
- Example Reference 5
- Example Reference 6In the realm of biochemical research, 4-(Benzyloxy)-2-hydroxybenzoic acid has been employed as a tool to study enzymatic reactions and metabolic pathways. Its structure allows for the design of enzyme substrates and inhibitors, aiding in the elucidation of biological processes and the development of therapeutic agents.
References:
- Example Reference 7
- Example Reference 8B2HB also finds utility in analytical chemistry, particularly in the development of analytical methods and techniques. Researchers have used it as a reference compound in spectroscopic and chromatographic analyses. Its well-defined properties make it a useful standard for calibration and quantification in various analytical assays.
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYEFDCDOWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280639 | |
Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-hydroxybenzoic acid | |
CAS RN |
5448-45-3 | |
Record name | NSC17799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.